molecular formula C18H14O2 B3032208 4-[3-(4-hydroxyphenyl)phenyl]phenol CAS No. 124526-56-3

4-[3-(4-hydroxyphenyl)phenyl]phenol

Cat. No. B3032208
Key on ui cas rn: 124526-56-3
M. Wt: 262.3 g/mol
InChI Key: JEOMZHWGIQNWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102596B2

Procedure details

After the water layer was separated, the oil layer was condensed or otherwise adjusted so that the concentration of the mixture of 1,3-bis(4-hydroxyphenyl)-1-cyclohexene and 1,5-bis(4-hydroxyphenyl)-1-cyclohexene became 17%. 79.6 g of the concentration-adjusted solution, 14.8 g of α-methyl styrene and 0.8 g of 5% palladium carbon were introduced to an autoclave and agitated for 6 hours at 150° C. After the reaction, the reaction liquid was filtered to remove the 5% palladium carbon, and then the methyl isobutyl ketone was distilled out, after which 40 g of toluene was added and the separated crystal was filtered out and dried to obtain 6.9 g of 4,4″-dihydroxy-m-terphenyl of 97% purity (high-speed liquid chromatography) [Step (C)].
Name
1,3-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
concentration-adjusted solution
Quantity
79.6 g
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][CH2:11][CH:10]([C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)[CH:9]=2)=[CH:4][CH:3]=1.OC1C=CC(C2CC(C3C=CC(O)=CC=3)CCC=2)=CC=1.CC(C1C=CC=CC=1)=C>[C].[Pd]>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)[CH:9]=2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
1,3-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC(CCC1)C1=CC=C(C=C1)O
Name
1,5-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CCCC(C1)C1=CC=C(C=C1)O
Step Two
Name
concentration-adjusted solution
Quantity
79.6 g
Type
reactant
Smiles
Name
Quantity
14.8 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
palladium carbon
Quantity
0.8 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
agitated for 6 hours at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the water layer was separated
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove the 5% palladium carbon
DISTILLATION
Type
DISTILLATION
Details
the methyl isobutyl ketone was distilled out
ADDITION
Type
ADDITION
Details
after which 40 g of toluene was added
FILTRATION
Type
FILTRATION
Details
the separated crystal was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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